molecular formula C22H21N5O2 B275907 N-benzyl-1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}methanamine

N-benzyl-1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}methanamine

Cat. No. B275907
M. Wt: 387.4 g/mol
InChI Key: FSAPQUYFWBADRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}methanamine is a compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is known for its ability to modulate certain biological pathways, making it a promising candidate for the development of new drugs and therapies. In

Mechanism of Action

The mechanism of action of N-benzyl-1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}methanamine is not fully understood. However, it is thought to modulate certain biological pathways, including the renin-angiotensin-aldosterone system, which is involved in regulating blood pressure and fluid balance in the body. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-benzyl-1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}methanamine has been shown to have a range of biochemical and physiological effects. It has been shown to reduce blood pressure and improve endothelial function in animal models of hypertension. It has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-benzyl-1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}methanamine in lab experiments is its ability to modulate certain biological pathways, making it a promising candidate for the development of new drugs and therapies. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of N-benzyl-1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}methanamine. One direction is the development of new drugs and therapies based on the modulation of the renin-angiotensin-aldosterone system. Another direction is the study of the anti-inflammatory and analgesic effects of this compound in the context of chronic pain and inflammation. Additionally, the potential use of this compound as a treatment for cancer warrants further investigation.

Synthesis Methods

The synthesis of N-benzyl-1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}methanamine involves several steps. The first step is the synthesis of 4-(1-phenyl-1H-tetrazol-5-yl)phenol, which is then reacted with 3-methoxybenzyl chloride to form 3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl alcohol. This intermediate is then reduced to form the corresponding amine, which is then benzylated to form N-benzyl-1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}methanamine.

Scientific Research Applications

N-benzyl-1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}methanamine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects. It has also been studied for its potential use as a treatment for cardiovascular diseases, such as hypertension and atherosclerosis.

properties

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-1-phenylmethanamine

InChI

InChI=1S/C22H21N5O2/c1-28-21-14-18(16-23-15-17-8-4-2-5-9-17)12-13-20(21)29-22-24-25-26-27(22)19-10-6-3-7-11-19/h2-14,23H,15-16H2,1H3

InChI Key

FSAPQUYFWBADRB-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CNCC2=CC=CC=C2)OC3=NN=NN3C4=CC=CC=C4

Canonical SMILES

COC1=C(C=CC(=C1)CNCC2=CC=CC=C2)OC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.